molecular formula C11H19F3N2O5 B13121465 (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13121465
M. Wt: 316.27 g/mol
InChI Key: WNPZWVQFOYTDAF-HHQFNNIRSA-N
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Description

The compound (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structural features, which include an amino acid backbone and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted side reactions.

    Coupling Reaction: The protected amino acid derivatives are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection: The protecting groups are removed under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study protein-ligand interactions. The trifluoroacetic acid moiety can enhance the binding affinity of peptides to their target proteins.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The trifluoroacetic acid moiety can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This enhances the compound’s binding affinity and specificity, making it effective in modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid
  • (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;acetic acid
  • (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;formic acid

Uniqueness

The presence of the trifluoroacetic acid moiety distinguishes (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid from similar compounds. This moiety enhances the compound’s chemical reactivity and binding affinity, making it more versatile in various applications.

Properties

Molecular Formula

C11H19F3N2O5

Molecular Weight

316.27 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H18N2O3.C2HF3O2/c1-5(2)4-7(9(13)14)11-8(12)6(3)10;3-2(4,5)1(6)7/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);(H,6,7)/t6-,7+;/m1./s1

InChI Key

WNPZWVQFOYTDAF-HHQFNNIRSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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